

What are the chemical properties of 2,4-Difluorobenzyl alcohol?

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Compound of Interest

Compound Name: 2,4-Difluorobenzyl alcohol

Cat. No.: B1294206

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Introduction

2,4-Difluorobenzyl alcohol (CAS No. 56456-47-4) is a fluorinated aromatic alcohol that has emerged as a critical building block in modern organic synthesis.^[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and overall efficacy of active molecules.^{[1][2]} The presence of two electron-withdrawing fluorine atoms on the benzene ring imparts unique reactivity to both the aromatic system and the benzylic alcohol functional group.^[1] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and applications of **2,4-Difluorobenzyl alcohol**, tailored for researchers, chemists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational chemical properties of **2,4-Difluorobenzyl alcohol** are derived directly from its structure: a hydroxymethyl group attached to a 2,4-difluorinated phenyl ring.^[1] This arrangement makes it a highly reactive and versatile intermediate in organic synthesis.^[1]

Caption: Molecular structure of **2,4-Difluorobenzyl alcohol**.

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	56456-47-4	[1][2][3]
Molecular Formula	C ₇ H ₆ F ₂ O	[1][2][3]
Molecular Weight	144.12 g/mol	[1][2][3]
Appearance	Colorless to light orange/yellow clear liquid	[2]
Density	1.29 g/cm ³	[1][2]
Boiling Point	52°C	[1]
Refractive Index (n _{20D})	1.487 - 1.49	[1][2]
Purity	≥96.0% (GC)	[2]
Storage Conditions	Store at 2 - 8 °C	[2]
Flash Point	89 °C / 192.2 °F	[4]

Spectroscopic Profile

Accurate characterization of **2,4-Difluorobenzyl alcohol** is essential for its use in synthesis. The following spectroscopic data are characteristic of the compound.

Technique	Characteristic Features	Reference(s)
^1H NMR	δ 7.45-7.33 (m, 1H, Ar-H), 6.83-6.75 (m, 2H, Ar-H), 4.72 (s, 2H, $-\text{CH}_2-$), 1.79 (br s, 1H, -OH) (200 MHz, CDCl_3)	[5]
^{13}C NMR	Data available, typically showing distinct signals for the aromatic carbons (influenced by fluorine coupling) and the benzylic carbon.	[6]
IR Spectroscopy	Strong, broad O-H stretch ($\sim 3300\text{-}3400\text{ cm}^{-1}$), strong C-O stretch ($\sim 1000\text{ cm}^{-1}$), C-F stretches, and aromatic C=C bands ($\sim 1500\text{-}1600\text{ cm}^{-1}$).	[3][7][8]
Mass Spectrometry	Molecular Ion (M^+) peak expected at m/z 144. Common fragmentation patterns for benzyl alcohols include α -cleavage and dehydration.	[3][9]

Expert Insight: In ^1H NMR analysis, the broad singlet for the hydroxyl proton is typical and can exchange with D_2O , causing the signal to disappear, which is a key confirmation step.[8] The complexity of the aromatic region is due to proton-fluorine and proton-proton coupling.

Chemical Reactivity and Key Reactions

The chemical behavior of **2,4-Difluorobenzyl alcohol** is governed by the primary alcohol group and the electron-deficient aromatic ring.

Caption: Key reaction pathways for **2,4-Difluorobenzyl alcohol**.

Oxidation Reactions

The oxidation of the primary alcohol group is a cornerstone of its synthetic utility. The product is highly dependent on the choice of oxidizing agent and reaction conditions.[10][11]

- Partial Oxidation to Aldehyde: Using mild oxidizing agents, **2,4-Difluorobenzyl alcohol** can be selectively oxidized to 2,4-Difluorobenzaldehyde.[12] This reaction must be carefully controlled to prevent over-oxidation.[10]
 - Causality: Reagents like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO_2) are effective because they operate under anhydrous or non-aqueous conditions, which disfavors the formation of the hydrate intermediate necessary for further oxidation to the carboxylic acid.[12][13]
- Full Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4), will oxidize the alcohol directly to 2,4-Difluorobenzoic acid.[12][14] This reaction often proceeds through the aldehyde intermediate, which is rapidly oxidized in the reaction mixture.[10]
 - Protocol Consideration: To ensure complete oxidation, the reaction is typically performed with an excess of the oxidizing agent and often under heating or reflux conditions to drive the reaction to completion.[10]

Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions. A common example is the reaction with amines.

- Reaction with Amines: **2,4-Difluorobenzyl alcohol** can react with primary or secondary amines to form the corresponding N-substituted 2,4-difluorobenzylamines.[15]
 - Mechanistic Insight: This reaction typically requires an acid catalyst. The acid protonates the hydroxyl group, converting it into a better leaving group ($-\text{OH}_2^+$). The amine then acts as a nucleophile, attacking the benzylic carbon and displacing water.[15] This transformation is fundamental for building more complex pharmaceutical scaffolds.

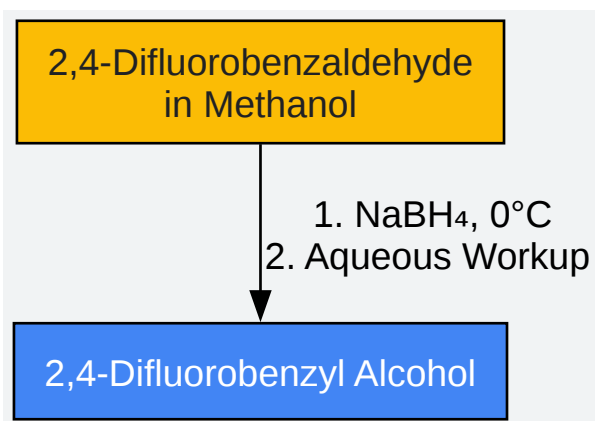
Reaction with Active Metals

Like other alcohols, it reacts with alkali metals to form alkoxides.

- Alkoxide Formation: The reaction with a reactive metal like sodium (Na) results in the deprotonation of the hydroxyl group, yielding sodium 2,4-difluorobenzyl alkoxide and hydrogen gas.[16]
 - Synthetic Utility: The resulting alkoxide is a potent nucleophile and base, useful for subsequent reactions such as Williamson ether synthesis.

Synthesis Protocol

2,4-Difluorobenzyl alcohol is commonly prepared via the reduction of its corresponding aldehyde, 2,4-difluorobenzaldehyde. Sodium borohydride (NaBH_4) is a preferred reagent for this transformation due to its selectivity and mild reaction conditions.



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Caption: Synthesis of **2,4-Difluorobenzyl alcohol**.

Experimental Protocol: Reduction of 2,4-Difluorobenzaldehyde[6]

- Dissolution: Dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol (CH_3OH) in a suitable reaction flask.
- Cooling: Cool the stirred solution to 0°C using an ice bath.
- Reagent Addition: Add sodium borohydride (NaBH_4) (2 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0°C .

- **Reaction:** Stir the reaction mixture at 0°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching & Extraction:** Upon completion, remove the methanol under reduced pressure. Dilute the residue with ice-cold water and extract the product with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying & Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by silica gel column chromatography to afford **2,4-Difluorobenzyl alcohol** as a colorless liquid.^[5]

Applications in Drug Discovery and Materials Science

The unique properties conferred by the difluoro substitution pattern make this alcohol a valuable intermediate.

- **Pharmaceutical Development:** It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^{[1][2]} The fluorine atoms can modulate pKa, improve binding affinity, and block metabolic pathways, leading to drugs with improved pharmacokinetic profiles.^[1]
- **Agrochemicals:** It serves as a precursor for advanced pesticides and herbicides, where the fluorine substituents enhance biological activity.^[1]
- **Organic Synthesis:** Beyond specific industries, it is a versatile building block for creating complex molecules with specific functional groups, enhancing the efficiency of chemical reactions.^[2]

Safety and Handling

Proper handling of **2,4-Difluorobenzyl alcohol** is essential in a laboratory setting.

- Hazards: The compound is classified as a combustible liquid.[4] It is also reported to cause skin and eye irritation.[17]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood.[4] Keep away from heat, sparks, and open flames.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8 °C.[2][4]

Conclusion

2,4-Difluorobenzyl alcohol is a synthetically versatile intermediate whose value is defined by the nuanced reactivity of its primary alcohol function, influenced by the strong electron-withdrawing effects of the two fluorine atoms on the aromatic ring. A thorough understanding of its spectroscopic signature, reaction pathways—especially oxidation and nucleophilic substitution—and handling requirements is critical for its effective and safe utilization in the synthesis of high-value compounds in the pharmaceutical, agrochemical, and materials science sectors.

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